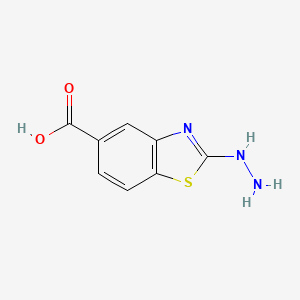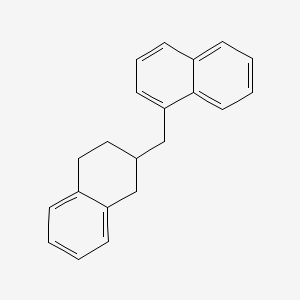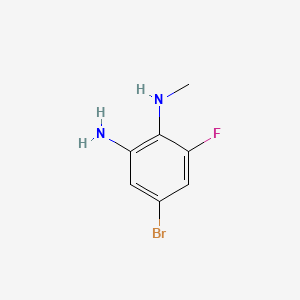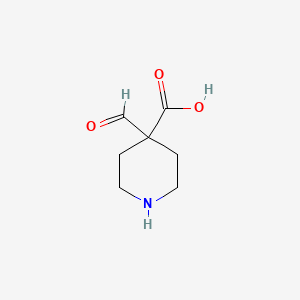
4-Formylpiperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Piperidinecarboxylic acid, 4-formyl- is a heterocyclic compound that features a piperidine ring with a carboxylic acid and a formyl group attached to it. . It is a significant compound in organic chemistry due to its versatile applications in various fields, including pharmaceuticals and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-piperidinecarboxylic acid, 4-formyl- can be achieved through several methods. One common approach involves the reductive cyclization of aldehydes using azides. This method includes the formation of an iminium ion, followed by reduction to form the piperidine ring . Another method involves the hydrogenation of piperidinones, which can be further functionalized to obtain the desired compound .
Industrial Production Methods
Industrial production of 4-piperidinecarboxylic acid, 4-formyl- typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using catalysts such as palladium or platinum to facilitate the hydrogenation reaction. The reaction conditions are carefully controlled to ensure the formation of the desired product without unwanted side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
4-Piperidinecarboxylic acid, 4-formyl- undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 4-Piperidinecarboxylic acid.
Reduction: 4-Hydroxypiperidinecarboxylic acid.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Piperidinecarboxylic acid, 4-formyl- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its interactions with biological receptors, particularly the GABA A receptor.
Medicine: Investigated for its potential therapeutic effects, including its role as a sedative and its ability to modulate neurotransmitter activity.
Wirkmechanismus
The mechanism of action of 4-piperidinecarboxylic acid, 4-formyl- involves its interaction with the GABA A receptor. As a partial agonist, it binds to the receptor and modulates its activity, leading to an inhibitory effect on neurotransmission. This interaction can result in sedative and anxiolytic effects, making it a compound of interest in the development of therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine-4-carboxylic acid: Lacks the formyl group but shares the piperidine ring and carboxylic acid moiety.
4-Hydroxypiperidinecarboxylic acid: Contains a hydroxyl group instead of a formyl group.
N-Boc-4-piperidinecarboxylic acid: Contains a tert-butoxycarbonyl protecting group on the nitrogen atom.
Uniqueness
4-Piperidinecarboxylic acid, 4-formyl- is unique due to the presence of both a formyl group and a carboxylic acid on the piperidine ring. This dual functionality allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis. Its partial agonist activity at the GABA A receptor also distinguishes it from other piperidine derivatives .
Eigenschaften
CAS-Nummer |
344354-78-5 |
|---|---|
Molekularformel |
C7H11NO3 |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
4-formylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c9-5-7(6(10)11)1-3-8-4-2-7/h5,8H,1-4H2,(H,10,11) |
InChI-Schlüssel |
SAQXHVZJIHDWIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1(C=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


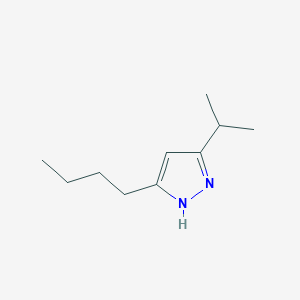


![2-Chloro-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13946210.png)
![4-[(Z)-Butylideneamino]benzoic acid](/img/structure/B13946216.png)
![4-(2,4-Dimethyl-phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13946219.png)
![2-Butylbicyclo[2.2.1]heptane](/img/structure/B13946222.png)


